![molecular formula C14H16N2O2 B7493396 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide, also known as Mecam, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Mecam belongs to the class of compounds known as pyridine carboxamides, which have been shown to possess a range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The mechanism of action of 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has also been shown to possess anti-inflammatory and analgesic effects. Studies have demonstrated that 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, one limitation is that 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can be difficult to dissolve in certain solvents, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide. One potential direction is to investigate the compound's potential as a treatment for other types of cancer, such as pancreatic or ovarian cancer. Another area of research could focus on the development of new formulations of 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide that are more soluble and easier to work with in laboratory settings. Additionally, further studies could explore the compound's potential as an anti-inflammatory or analgesic agent for the treatment of other conditions, such as chronic pain or inflammatory bowel disease.
Synthesemethoden
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can be synthesized using a variety of methods, including microwave-assisted organic synthesis, solvent-free synthesis, and catalytic hydrogenation. One of the most common methods for synthesizing 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide involves the reaction of 3-cyano-6-methylpyridine-2-carboxylic acid with 5-methylfurfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's antitumor activity. Studies have shown that 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Eigenschaften
IUPAC Name |
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-6-12(8-15-9)14(17)16-11(3)13-7-5-10(2)18-13/h4-8,11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHLZCSLLGTNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
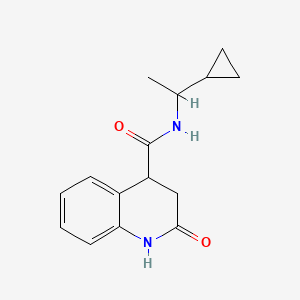
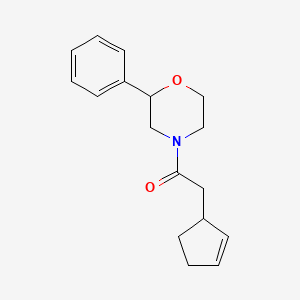

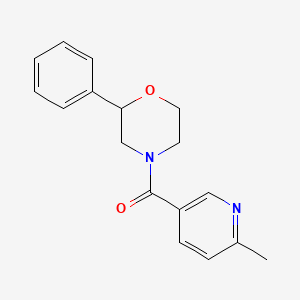
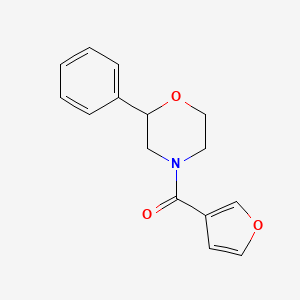

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
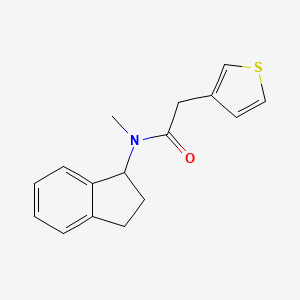
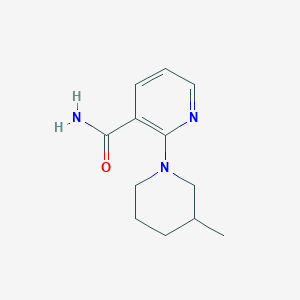
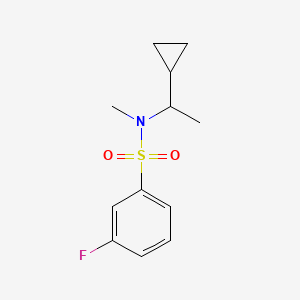
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
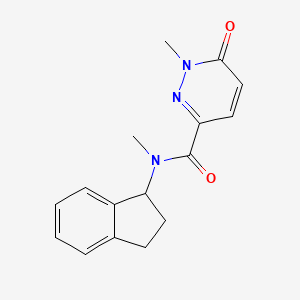
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)